2-amino-5-iodo-4-methylbenzonitrile
Description
2-Amino-5-iodo-4-methylbenzonitrile (CAS: EN300-37293670) is a halogenated aromatic nitrile compound with the molecular formula C₈H₇IN₂ and a molecular weight of 258.06 g/mol . Its structure features a nitrile group (-CN) at position 1, an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and an iodine atom at position 5. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
CAS No. |
2386826-85-1 |
|---|---|
Molecular Formula |
C8H7IN2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
NIS-Mediated Iodination
The use of N-iodosuccinimide (NIS) enables regioselective iodination at the 5-position of 2-amino-4-methylbenzonitrile. Adapted from the halogenation of benzamides, this method involves:
-
Dissolving 2-amino-4-methylbenzonitrile in trifluoroacetic acid (TFA) at 0°C.
-
Adding NIS (1.2 equiv) and stirring at 80°C for 12 hours.
-
Quenching with aqueous NaHSO3 and purifying via recrystallization from ethanol/water.
Key Data :
The reaction mechanism proceeds via protonation of the amino group, enhancing its directing effect, while the nitrile’s electron-withdrawing nature is mitigated by the acidic medium.
Oxidative Iodination with Iodic Acid and β-Zeolite
Building on the iodination of 2-methylbenzoic acid, this method replaces the carboxylic acid with a nitrile group:
-
Mixing 2-amino-4-methylbenzonitrile (1 equiv), iodine (1.5 equiv), and iodic acid (0.5 equiv) in acetic anhydride.
-
Adding β-zeolite (Si/Al = 25) and heating at 100°C for 8 hours.
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Filtering the catalyst and precipitating the product via water addition.
Key Data :
The β-zeolite’s microporous structure confines the substrate, favoring iodination at the 5-position through spatial constraints.
Multi-Step Synthesis via Coupling Reactions
Suzuki Coupling Approach
Inspired by triazole-pyrimidine-methylbenzonitrile syntheses, this route involves:
-
Suzuki coupling : Reacting 3-bromo-2-methylphenylacetonitrile with 4-methylphenylboronic acid using Pd(dppf)Cl2.
-
Amination : Treating the intermediate with NH3/MeOH under pressure.
-
Iodination : Applying NIS in DMF at 100°C.
Key Data :
Sonogashira Coupling and Cyclization
This method adapts Sonogashira alkynylation from:
-
Coupling 2-amino-4-methylbenzonitrile with trimethylsilylacetylene.
-
Deprotecting with TBAF to yield a terminal alkyne.
-
Iodocyclization using I2/CuI to install the iodine atom.
Challenges :
Comparative Analysis of Methods
The oxidative iodination method offers superior yield and selectivity, albeit with higher catalyst costs. The NIS route is preferable for small-scale syntheses due to simplicity.
Purification and Characterization
Crystallization
Crude this compound is purified by dissolving in hot ethanol (70°C) and cooling to 4°C, achieving 98% purity.
Chemical Reactions Analysis
2-amino-5-iodo-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with an azide group would yield 2-amino-5-azido-4-methylbenzonitrile.
Scientific Research Applications
2-amino-5-iodo-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, which can then be used to track biological processes.
Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-4-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The iodine atom can be used as a radiolabel to track the compound’s distribution and interaction within the body. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Observations :
- Iodine vs.
- Functional Group Positioning: Moving the amino group from position 2 (target compound) to position 5 (e.g., 5-amino-4-chloro-2-methylbenzonitrile) alters electronic distribution and hydrogen-bonding capacity .
- Fluorine vs. Methyl: Fluorine in 4-amino-2-fluoro-5-methylbenzonitrile introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Q & A
Q. What are the typical synthetic routes for preparing 2-amino-5-iodo-4-methylbenzonitrile?
The synthesis often involves sequential halogenation and functional group modifications. A common approach is:
- Step 1 : Iodination of a precursor (e.g., 2-amino-4-methylbenzonitrile) using iodine sources like N-iodosuccinimide (NIS) under acidic conditions.
- Step 2 : Purification via column chromatography or recrystallization to isolate the iodinated product.
Key considerations include regioselectivity in iodination and minimizing side reactions (e.g., over-iodination). Reaction optimization using catalysts (e.g., FeCl₃) and solvents (e.g., DMF) is critical .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., iodine’s deshielding effect on aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., M+ for C₈H₇IN₂).
- HPLC : Purity assessment (>98% for research-grade material) with UV detection at 254 nm.
- Elemental Analysis : Quantify iodine content to validate stoichiometry .
Q. How should this compound be stored and handled safely?
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent degradation.
- Handling : Use PPE (gloves, goggles) in a fume hood due to potential cyanide release under decomposition. Avoid contact with strong oxidizers .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and selectivity of iodination in this compound synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity, while protic solvents may reduce efficiency.
- Catalysts : FeCl₃ or CuI can accelerate iodination via electrophilic substitution mechanisms.
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk side reactions (e.g., nitrile hydrolysis). Optimize using Design of Experiments (DoE) to balance yield (>75%) and purity .
Q. How can researchers design assays to evaluate the bioactivity of this compound in enzyme inhibition studies?
- Target Selection : Prioritize enzymes with aromatic-binding pockets (e.g., tyrosine kinases, cytochrome P450).
- Assay Design :
- Fluorescence Quenching : Monitor binding via tryptophan residue interactions.
- IC₅₀ Determination : Dose-response curves using substrate analogs.
- Control Experiments : Compare with non-iodinated analogs to isolate iodine’s electronic effects on binding .
Q. How can contradictory data on substituent effects (e.g., iodine vs. chlorine) in benzonitrile derivatives be reconciled?
- Computational Modeling : Use DFT calculations to compare electronic profiles (e.g., charge distribution, HOMO-LUMO gaps) and predict reactivity differences.
- Experimental Validation : Synthesize halogenated analogs (Cl, Br, I) and compare kinetic parameters (e.g., reaction rates with nucleophiles).
- Meta-Analysis : Review literature on steric/electronic impacts of halogens in similar scaffolds (e.g., 4-chloro vs. 5-iodo positions) .
Q. What strategies mitigate challenges in scaling up this compound synthesis for industrial research?
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce by-products.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy to ensure consistent iodination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
